molecular formula C8H12O2 B1315213 5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 1074-26-6

5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one

Cat. No. B1315213
Key on ui cas rn: 1074-26-6
M. Wt: 140.18 g/mol
InChI Key: FUQGQRHDOMRUAA-UHFFFAOYSA-N
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Patent
US08541429B2

Procedure details

A solution of 5,5-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one (19.4 g, 138.4 mmol) in methanol (95 mL) was added to a solution of 85% potassium hydroxide (9.1 g, 138.4 mmol) in methanol (285 mL) at room temperature. The mixture was kept at this temperature for 20 hours and was then heated to reflux for 30 minutes. After cooling, the solution was diluted with water (750 mL) and extracted with diethyl ether (350 mL×4). The organic extracts were collected, washed with brine, dried on Na2SO4 and evaporated to dryness. The crude material was taken up with hexane (380 mL), maintained under vigorous stirring for 30 minutes and filtered to remove the solid material. The filtrate was evaporated under vacuum to obtain the pure title compound (9.8 g, 45.9% yield) as a pale yellow oil.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Yield
45.9%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH:8]2[CH:6]([O:7]2)[C:5](=[O:9])[CH2:4][CH2:3]1.[OH-].[K+].[CH3:13]O>O>[CH3:13][O:7][C:6]1[C:5](=[O:9])[CH2:4][CH2:3][C:2]([CH3:10])([CH3:1])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
CC1(CCC(C2OC12)=O)C
Name
Quantity
9.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
95 mL
Type
reactant
Smiles
CO
Name
Quantity
285 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (350 mL×4)
CUSTOM
Type
CUSTOM
Details
The organic extracts were collected
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
maintained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid material
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC=1C(CCC(C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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